Menogaril

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

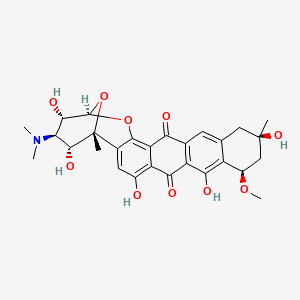

Le Méno garil est un analogue anthracyclinique de la nogalamycine, développé à la fin des années 1970. Il présente une activité anticancéreuse plus forte et une toxicité plus faible que la nogalamycine . Malgré ses propriétés prometteuses, son développement clinique a été interrompu en raison de son succès modéré et d'une incidence relativement élevée de toxicité grave .

Méthodes De Préparation

Le Méno garil peut être synthétisé par une série de réactions chimiques utilisant la nogalamycine comme matière de départ. La voie de synthèse comprend l'O-méthylation de la nogalamycine pour produire du Méno garil. Les conditions de réaction impliquent généralement l'utilisation de méthanol et d'un catalyseur approprié sous température et pression contrôlées .

Les méthodes de production industrielle du Méno garil impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Le Méno garil subit diverses réactions chimiques, notamment :

Oxydation : Le Méno garil peut être oxydé pour former différents métabolites. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : La réduction du Méno garil peut être réalisée à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Le Méno garil peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Les principaux produits formés à partir de ces réactions comprennent les dérivés déméthylés et hydroxylés du Méno garil .

4. Applications de la recherche scientifique

Le Méno garil a été largement étudié pour ses propriétés anticancéreuses. Il a montré une activité à large spectre contre divers types de tumeurs dans des études précliniques. Le Méno garil est moins cardiotoxique que la doxorubicine, ce qui en fait un candidat potentiel pour la chimiothérapie .

Outre son utilisation dans la recherche sur le cancer, le Méno garil a été étudié pour ses effets sur la synthèse de l'ADN et de l'ARN. Il se lie faiblement à l'ADN et inhibe la synthèse de l'ARN dans une moindre mesure que les autres anthracyclines . Ce mécanisme d'action unique en a fait un sujet d'intérêt dans la recherche en biologie moléculaire et en pharmacologie.

5. Mécanisme d'action

Le Méno garil exerce ses effets en se liant à l'ADN et en inhibant la topoisomérase II, une enzyme essentielle à la réplication et à la réparation de l'ADN. Cette liaison conduit à la formation de complexes ADN-topoisomérase II, entraînant des cassures de l'ADN et la mort cellulaire . Le Méno garil affecte également le système microtubulaire de la cellule, inhibant la polymérisation de la tubuline et perturbant la division cellulaire .

Applications De Recherche Scientifique

Menogaril has been extensively studied for its anticancer properties. It has shown broad-spectrum activity against various tumor types in preclinical studies. This compound is less cardiotoxic compared to doxorubicin, making it a potential candidate for cancer therapy .

In addition to its use in cancer research, this compound has been investigated for its effects on DNA and RNA synthesis. It binds weakly to DNA and inhibits RNA synthesis to a lesser extent than other anthracyclines . This unique mechanism of action has made it a subject of interest in molecular biology and pharmacology research.

Mécanisme D'action

Menogaril exerts its effects by binding to DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This binding leads to the formation of DNA-topoisomerase II complexes, resulting in DNA strand breaks and cell death . This compound also affects the microtubular system of the cell, inhibiting tubulin polymerization and disrupting cell division .

Comparaison Avec Des Composés Similaires

Le Méno garil est similaire à d'autres anthracyclines telles que la doxorubicine et la daunorubicine. Il possède des propriétés uniques qui le distinguent de ces composés :

Cardiotoxicité plus faible : Le Méno garil est moins cardiotoxique que la doxorubicine, ce qui en fait une option plus sûre pour la chimiothérapie.

Mécanisme d'action différent : Le Méno garil se lie faiblement à l'ADN et inhibe la synthèse de l'ARN moins que les autres anthracyclines.

Des composés similaires incluent :

Doxorubicine : Une anthracycline largement utilisée avec une puissante activité anticancéreuse mais une cardiotoxicité plus élevée.

Daunorubicine : Une autre anthracycline avec des propriétés anticancéreuses similaires mais des profils de toxicité différents.

La combinaison unique du Méno garil de faible toxicité et de mécanisme d'action distinct en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Propriétés

Numéro CAS |

71628-96-1 |

|---|---|

Formule moléculaire |

C28H31NO10 |

Poids moléculaire |

541.5 g/mol |

Nom IUPAC |

(1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |

InChI |

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1 |

Clé InChI |

LWYJUZBXGAFFLP-OCNCTQISSA-N |

SMILES |

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |

SMILES isomérique |

C[C@@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O5)O6)O)N(C)C)O)C)O)OC)O |

SMILES canonique |

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |

Durée de conservation |

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |

Solubilité |

H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |

Synonymes |

7-con-O-Methylnogarol 7-O-Methylnogarol 7-OMEN Menogaril Menogaril, (11 beta)-Isomer Menogaril, (13 beta)-Isomer Menogaril, (5 alpha)-Isomer Menogaril, (5 alpha,11 beta)-Isomer Menogarol NSC 269148 NSC-269148 NSC269148 Tomosar TUT 7 TUT-7 TUT7 |

Origine du produit |

United States |

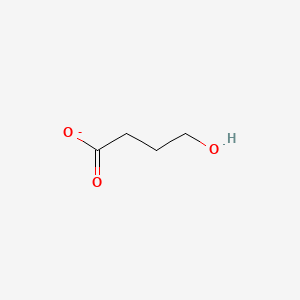

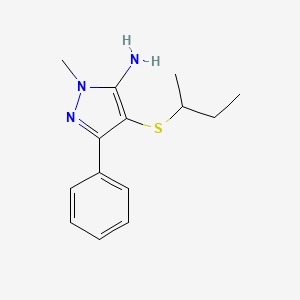

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-[(5-Nitropyridin-2-yl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl]-propylamino]propane-1-sulfonic acid](/img/structure/B1227068.png)